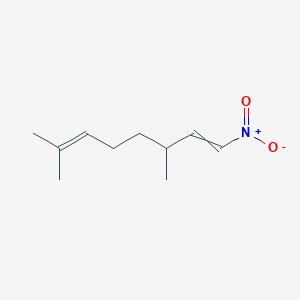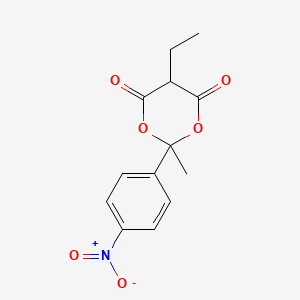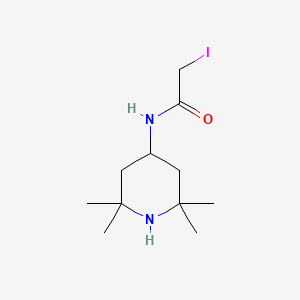
(4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one is a chiral compound with a unique structure characterized by the presence of both ethyl and methyl groups on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of 9-epiquininurea. This method allows for the preparation of the compound at room temperature with high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of enantioselective synthesis and the use of chiral auxiliaries or catalysts are likely to be employed to achieve the desired stereochemistry on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the synthesis of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with enzymes and other biological molecules. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through interactions with cellular components and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-5-Ethyl-4,7-dimethyloctan-2-one: Shares a similar structure but differs in the length and branching of the carbon chain.
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral compound with different functional groups and applications.
Uniqueness
(4S,5R)-5-Ethyl-2,4-dimethylcyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the cyclohexene ring. This combination of features makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62115-45-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4S,5R)-5-ethyl-2,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-9-6-10(11)8(3)5-7(9)2/h5,7,9H,4,6H2,1-3H3/t7-,9-/m1/s1 |
InChI Key |
LPISVMWMHRLGAD-VXNVDRBHSA-N |
Isomeric SMILES |
CC[C@@H]1CC(=O)C(=C[C@H]1C)C |
Canonical SMILES |
CCC1CC(=O)C(=CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine](/img/structure/B14537080.png)
![Acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol](/img/structure/B14537082.png)



![1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]-](/img/structure/B14537098.png)


![N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide](/img/structure/B14537108.png)


